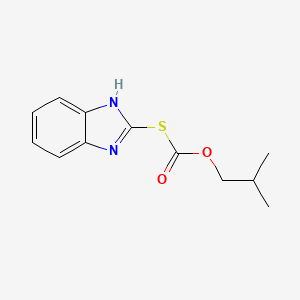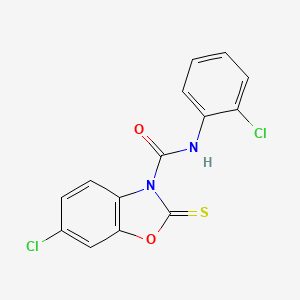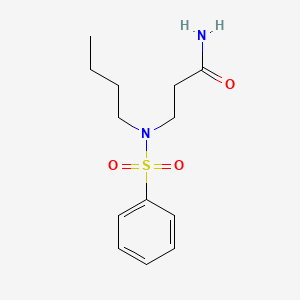
7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate
Vue d'ensemble
Description
7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate, also known as IBBS, is a chemical compound that has been widely used in scientific research. It is a sulfonated benzoxathiol derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate reacts with thiols in a nucleophilic substitution reaction to form a stable adduct. The reaction is specific for thiols and does not react with other functional groups such as amines, alcohols, or carboxylic acids. The adduct formed between this compound and thiols is fluorescent, which makes it useful for detection and quantification.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. This compound has also been found to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Avantages Et Limitations Des Expériences En Laboratoire
7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate is a useful tool for studying thiols and oxidative stress in biological systems. It is highly specific for thiols and does not react with other functional groups, which makes it useful for detecting and quantifying thiols in complex biological matrices. However, this compound has some limitations. It is not cell-permeable and cannot be used to study intracellular thiols. It also has a relatively low quantum yield, which limits its sensitivity for detection.
Orientations Futures
There are several future directions for the use of 7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate in scientific research. One direction is the development of cell-permeable derivatives of this compound that can be used to study intracellular thiols. Another direction is the use of this compound in imaging applications. This compound has been used to detect thiols in cells and tissues, but its use in imaging applications is limited. The development of this compound-based imaging probes could have significant implications for the diagnosis and treatment of diseases. Finally, the use of this compound in combination with other probes could provide a more comprehensive understanding of the redox status of cells and tissues.
Conclusion:
In conclusion, this compound is a useful tool for studying thiols and oxidative stress in biological systems. It has been widely used in scientific research and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, this compound is a promising compound that has the potential to provide valuable insights into the redox status of cells and tissues.
Applications De Recherche Scientifique
7-isopropyl-4-methyl-2-oxo-1,3-benzoxathiol-5-yl benzenesulfonate has been widely used in scientific research as a fluorescent probe for detecting thiols in biological systems. It has been used to detect glutathione, cysteine, and other thiols in cells and tissues. This compound has also been used as a tool for studying the redox status of cells and tissues. It has been found to be useful in studying oxidative stress and antioxidant defense mechanisms.
Propriétés
IUPAC Name |
(4-methyl-2-oxo-7-propan-2-yl-1,3-benzoxathiol-5-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S2/c1-10(2)13-9-14(11(3)16-15(13)21-17(18)23-16)22-24(19,20)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMPAGEHWJTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1SC(=O)O2)C(C)C)OS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3822566.png)



![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)




![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)


![4-{[1-(2-hydroxyethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3822660.png)
![{3-(4-chlorophenyl)-4-[{[(4-chlorophenyl)amino]carbonyl}(hydroxy)amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetic acid](/img/structure/B3822676.png)
